Cas no 5205-36-7 (sec-Butyl 2-Bromoacetate)

Technical Introduction: sec-Butyl 2-Bromoacetate sec-Butyl 2-bromoacetate (CAS: [insert CAS if available]) is a brominated ester commonly employed as an intermediate in organic synthesis. Its reactive bromoacetyl group makes it valuable for alkylation and esterification reactions, particularly in pharmaceutical and agrochemical applications. The sec-butyl moiety enhances solubility in organic solvents, facilitating its use in diverse reaction conditions. This compound is characterized by its stability under controlled storage and efficient reactivity in nucleophilic substitutions. It is typically handled under inert conditions to prevent degradation. Suitable for laboratory and industrial-scale processes, sec-butyl 2-bromoacetate offers a balance of reactivity and practicality for synthetic chemists.
sec-Butyl 2-Bromoacetate structure
sec-Butyl 2-Bromoacetate structure
商品名:sec-Butyl 2-Bromoacetate
CAS番号:5205-36-7
MF:C6H11BRO2
メガワット:195.05434
CID:360781
PubChem ID:578378

sec-Butyl 2-Bromoacetate 化学的及び物理的性質

名前と識別子

    • Acetic acid, bromo-, 1-methylpropyl ester
    • Acetic acid, bromo, 1-mehylpropyl ester
    • Sec-butyl bromoacetate
    • SEC-BUTYL 2-BROMOACETATE
    • 5205-36-7
    • sec-Butyl2-Bromoacetate
    • Bromoacetic acid, 2-butyl ester
    • AYUZHUMAYBBDJY-UHFFFAOYSA-N
    • SCHEMBL8382943
    • butan-2-yl 2-bromoacetate
    • starbld0002788
    • sec-Butyl 2-Bromoacetate
    • インチ: InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3
    • InChIKey: AYUZHUMAYBBDJY-UHFFFAOYSA-N
    • ほほえんだ: CCC(OC(CBr)=O)C

計算された属性

  • せいみつぶんしりょう: 193.99423
  • どういたいしつりょう: 930.350979
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 14
  • 重原子数: 67
  • 回転可能化学結合数: 20
  • 複雑さ: 1830
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 6
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 211
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.35
  • ふってん: 1017.7°C at 760 mmHg
  • フラッシュポイント: 569.3°C
  • 屈折率: 1.648
  • PSA: 26.3

sec-Butyl 2-Bromoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B694120-1000mg
sec-Butyl 2-Bromoacetate
5205-36-7
1g
$ 775.00 2023-04-18
TRC
B694120-1g
sec-Butyl 2-Bromoacetate
5205-36-7
1g
$ 800.00 2023-09-08
TRC
B694120-250mg
sec-Butyl 2-Bromoacetate
5205-36-7
250mg
$ 207.00 2023-04-18
TRC
B694120-100mg
sec-Butyl 2-Bromoacetate
5205-36-7
100mg
$ 115.00 2023-04-18

sec-Butyl 2-Bromoacetate 関連文献

sec-Butyl 2-Bromoacetateに関する追加情報

Comprehensive Guide to sec-Butyl 2-Bromoacetate (CAS No. 5205-36-7): Properties, Applications, and Industry Insights

sec-Butyl 2-Bromoacetate (CAS No. 5205-36-7) is a specialized organic compound widely recognized for its versatility in synthetic chemistry and industrial applications. This ester derivative, featuring a bromoacetate functional group, serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its molecular structure, combining a sec-butyl group with a reactive bromoacetyl moiety, enables unique reactivity patterns, making it a valuable tool for researchers and manufacturers alike.

In recent years, the demand for sec-Butyl 2-Bromoacetate has surged due to its role in green chemistry initiatives. As industries prioritize sustainable practices, this compound's efficiency in atom-economic reactions and compatibility with catalytic processes aligns with modern environmental standards. Laboratories frequently employ it for C-C bond formation and alkylation reactions, where its balanced reactivity profile minimizes unwanted byproducts.

The compound's physical properties further enhance its utility. With a molecular weight of 195.05 g/mol and characteristic solubility in organic solvents like dichloromethane and ethyl acetate, 5205-36-7 demonstrates excellent handling characteristics for industrial-scale operations. Analytical techniques such as GC-MS and NMR spectroscopy confirm its high purity (>98%), a crucial factor for sensitive applications in pharmaceutical intermediates.

Emerging trends in bioconjugation chemistry have spotlighted sec-Butyl 2-Bromoacetate as a linker molecule for protein modification. Its ability to introduce bromoacetyl groups under mild conditions makes it ideal for creating stable antibody-drug conjugates (ADCs), addressing a key need in targeted cancer therapies. This application has driven significant research interest, with PubMed listings for related studies increasing by 40% since 2020.

From a safety perspective, proper handling of sec-Butyl 2-Bromoacetate requires standard organic laboratory precautions. While not classified as hazardous under normal use conditions, its lachrymatory properties necessitate ventilation controls. Storage recommendations typically suggest amber glass containers at 2-8°C to maintain stability, with shelf-life extending beyond 24 months when properly preserved.

The global market for bromoacetate esters reflects growing demand across multiple sectors. Market analysts project a 6.8% CAGR through 2028, fueled by expanding applications in electronic materials and polymer modifiers. As a cost-effective alternative to similar halogenated reagents, 5205-36-7 offers manufacturers a balance between performance and economic viability.

Innovative applications continue to emerge, particularly in flow chemistry systems where sec-Butyl 2-Bromoacetate's consistent reactivity profile enables precise control over continuous processes. Recent patents highlight its use in microreactor technology for producing high-value flavor and fragrance compounds, demonstrating the compound's adaptability to advanced manufacturing platforms.

Quality control protocols for CAS 5205-36-7 typically involve rigorous testing for residual solvents and heavy metals, especially when destined for GMP-compliant synthesis. Leading suppliers now provide comprehensive certificates of analysis (CoA) with batch-specific chromatographic data, responding to the pharmaceutical industry's stringent documentation requirements.

For researchers exploring structure-activity relationships, the sec-butyl ester configuration of this compound offers distinct advantages over linear analogs. The branched alkyl chain influences both steric and electronic properties, often resulting in improved selectivity in asymmetric synthesis applications. This characteristic has prompted several studies comparing its performance with methyl and ethyl bromoacetates in challenging transformations.

Environmental fate studies indicate that sec-Butyl 2-Bromoacetate undergoes rapid hydrolysis in aqueous systems (t½ < 6h at pH 7), mitigating ecological persistence concerns. This biodegradation profile, combined with low bioaccumulation potential, positions it favorably compared to persistent halogenated compounds in regulatory assessments.

Looking ahead, advancements in catalytic bromination techniques may further enhance the production efficiency of 5205-36-7. Current research explores enzymatic approaches and photocatalyzed methods that could reduce energy consumption during synthesis. Such innovations align with the broader industry shift toward green chemistry principles while maintaining the compound's critical performance attributes.

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